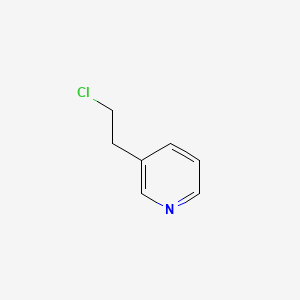
3-(2-Chloroethyl)pyridine
Übersicht
Beschreibung
3-(2-Chloroethyl)pyridine is a chemical compound with the molecular formula C7H8ClN . It is used for research and development purposes . It has been used in the synthesis of a Zn 2+ -sensitive magnetic resonance imaging contrast agent .
Synthesis Analysis
Pyridinium salts, which include 3-(2-Chloroethyl)pyridine, have been synthesized through various methods. These methods have been highlighted in terms of their synthetic routes and reactivity . The substrate 2-(2-chloroethyl)pyridine reacts in OH−/H2O, 50 °C, μ = 1 M KCl by an elimination reaction with the formation of 2-vinylpyridine .Molecular Structure Analysis
3-(2-Chloroethyl)pyridine contains a total of 17 bonds, including 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .Chemical Reactions Analysis
The substrate 2-(2-chloroethyl)pyridine reacts in OH−/H2O, 50 °C, μ = 1 M KCl by an elimination reaction with the formation of 2-vinylpyridine . This reaction competes with the SN2 reaction of the acetohydroxamate nucleophile .Physical And Chemical Properties Analysis
3-(2-Chloroethyl)pyridine hydrochloride has a molecular weight of 178.06 and is a solid at room temperature . It should be stored under an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Reactivity and Structural Analysis
- The compound trans-bis[2-(2-chloroethyl)pyridine]palladium chloride has been structurally characterized using X-ray spectroscopy and computational studies, revealing insights into its reactivity and equilibrium between isomers in solution (Alunni et al., 2005).
Synthesis and Ligand Behavior
- 2-(2-Chloroethyl)pyridine has been used in the synthesis of specific ligands, such as in the creation of asymmetric diorganotellurides, exhibiting potential in coordination with metals like palladium(II) and platinum(II) (Khalid & Singh, 1997).
Corrosion Inhibition
- Compounds involving 2-(2-Chloroethyl)pyridine have been studied for their role in corrosion inhibition, particularly in their effectiveness in reducing corrosion rates in steel (Bouklah et al., 2005).
Molecular Structure Analysis
- The molecular structure of 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been analyzed, revealing insights into its planarity and intermolecular interactions, contributing to the understanding of its chemical behavior (Jasinski et al., 2009).
Catalysis and Ligand Activation
- Research has explored the catalytic and activation behaviors of 2-(2-Chloroethyl)pyridine in various chemical reactions, contributing to a deeper understanding of its role in synthesis processes (Alunni & Busti, 2001).
Pharmaceutical Applications
- While there are applications in pharmaceutical research, such as in the development of antagonists for specific receptors, these might involve drug-related topics which fall outside the specified requirements of the query (Cosford et al., 2003).
Environmental and Water Treatment
- Studies have been conducted on the degradation mechanism of pyridine in drinking water, with 3-(2-Chloroethyl)pyridine-related compounds playing a role in understanding the treatment processes for nitrogen heterocyclic compounds (Li et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Piperidines, which include 3-(2-Chloroethyl)pyridine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
3-(2-chloroethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c8-4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTABMURWRWYSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276769 | |
| Record name | 3-(2-chloroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethyl)pyridine | |
CAS RN |
39892-24-5 | |
| Record name | 3-(2-chloroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

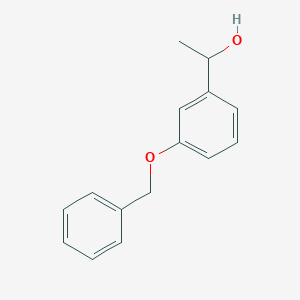
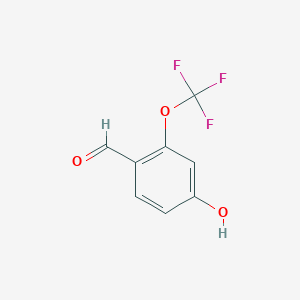
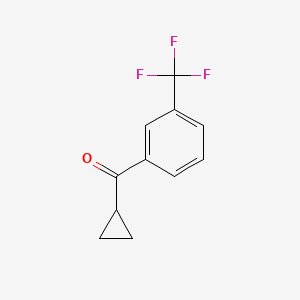
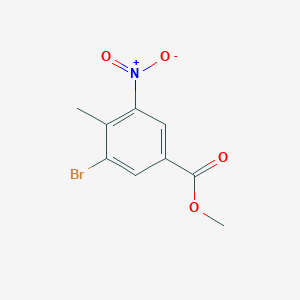
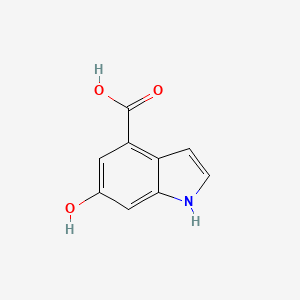
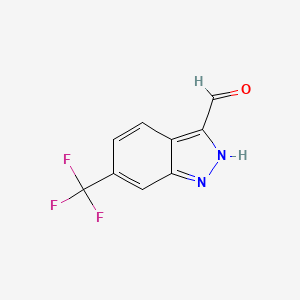
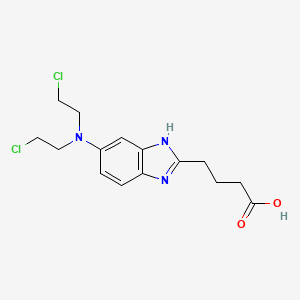
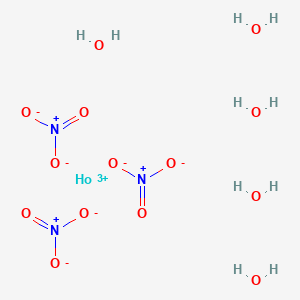
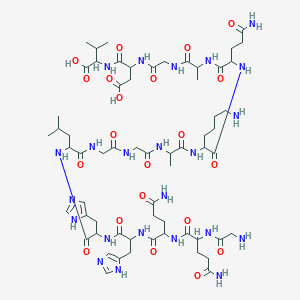
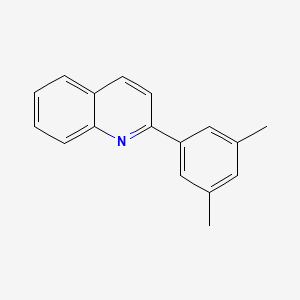
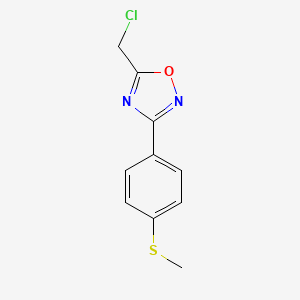
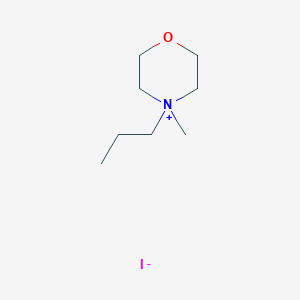
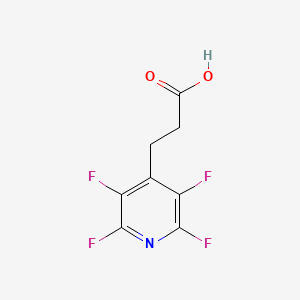
![Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593311.png)